molecular formula C8H5BrN2O2 B3218582 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1190310-40-7

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No. B3218582
CAS RN: 1190310-40-7
M. Wt: 241.04 g/mol
InChI Key: BHEIMKFVQZKEIV-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrrolopyridine derivative that contains a bromine atom at the 3-position and a carboxylic acid group at the 4-position.

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Additionally, this compound has been shown to inhibit the growth of bacterial and viral pathogens, indicating its potential as an antimicrobial and antiviral agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid in lab experiments is its potent anticancer activity. Additionally, this compound exhibits low toxicity towards normal cells, making it a promising candidate for further development as a selective anticancer agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid and its potential therapeutic applications. Finally, future research should focus on the development of novel derivatives of this compound with improved pharmacological properties.

Scientific Research Applications

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has been shown to possess anti-inflammatory, antimicrobial, and antiviral properties.

properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-11-6-3-10-1-4(7(5)6)8(12)13/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEIMKFVQZKEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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